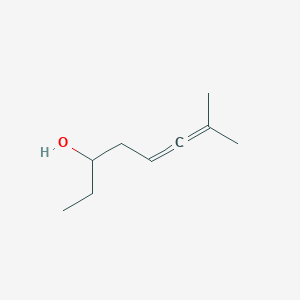

7-Methylocta-5,6-dien-3-OL

Description

Overview of Allenes: Structure, Bonding, and Historical Context in Organic Synthesis

Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two adjacent carbon atoms (R₂C=C=CR₂). chembk.com This arrangement of consecutive double bonds classifies them as cumulated dienes. chembk.comcarlroth.com The parent compound of this class is propadiene (H₂C=C=CH₂), which is commonly referred to simply as allene (B1206475). chembk.com

The structure and bonding of allenes are distinct from other dienes. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds, resulting in a linear geometry with a 180° bond angle. chembk.comchemsrc.com The two terminal carbon atoms are sp²-hybridized and are planar. chembk.com A key feature of the allene structure is that these two planes are twisted 90° relative to each other, which can be visualized as an "elongated tetrahedron". chembk.comsmolecule.com This orthogonal arrangement of the π-bonds is a direct consequence of the sp hybridization of the central carbon. smolecule.com This unique geometry means that allenes with different substituents on each terminal carbon can exhibit a form of stereoisomerism known as axial chirality. smolecule.comchemsrc.com

For many years after the first synthesis of an allene in 1887, these compounds were largely regarded as chemical curiosities, considered too difficult to prepare and synthetically impractical. chembk.comlipidmaps.org However, this perception began to shift significantly in the 1950s. chembk.com Today, allenes are recognized not just as interesting intermediates but as valuable targets and building blocks in their own right. chembk.comchemeo.com Their utility is highlighted by their presence in over 150 known natural products and their extensive use in the synthesis of complex molecules. chembk.com

Significance of Allenic Alcohols as Unique Organic Scaffolds and Synthetic Intermediates

Allenic alcohols, which incorporate both the allene functional group and a hydroxyl group, are highly valuable intermediates in organic synthesis. The presence of the hydroxyl group provides a reactive handle that can be used to direct subsequent transformations, making these compounds versatile building blocks. They serve as important precursors for the synthesis of a wide range of other organic compounds.

One of the notable applications of allenic alcohols is in the construction of heterocyclic systems. For example, they are key starting materials in halocyclization reactions to produce functionalized furan (B31954) and pyran heterocycles, which are themselves valuable synthetic scaffolds. Furthermore, optically active allenic alcohols are crucial for synthesizing chiral compounds such as 2,5-dihydrofurans with a high degree of stereochemical control, a process known as axis-to-center chirality transfer. Their versatility also extends to the synthesis of allenic amines and allenic malonic esters. The development of methods for synthesizing allenic alcohols, such as the Crabbé reaction, has made these important building blocks more accessible for synthetic chemists.

Structural Characteristics and Nomenclature of 7-Methylocta-5,6-dien-3-OL

The compound this compound is an example of a substituted allenic alcohol. Its structure is precisely defined by its IUPAC name:

Octa : Indicates an eight-carbon parent chain.

5,6-dien : Specifies the presence of two adjacent double bonds (an allene system) starting at carbon 5 and ending at carbon 6.

3-ol : Denotes a hydroxyl (-OH) group located at the third carbon position.

7-Methyl : Indicates a methyl (-CH₃) group attached to the seventh carbon atom.

This nomenclature describes a chiral molecule with a complex three-dimensional structure due to the allene group and the stereocenter at the alcohol-bearing carbon.

Specific experimental physicochemical properties for this compound, such as boiling point and density, are not widely available in the scientific literature. However, its fundamental properties can be tabulated.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | |

| Molecular Weight | 138.21 g/mol | Calculated |

| CAS Number | 821782-53-0 |

Positioning of this compound within the Broader Class of Dienols and Allene Derivatives

The classification of this compound highlights its multifaceted chemical nature. Based on the arrangement of its double bonds, it falls into a specific category of dienes. Dienes are broadly classified into three types:

Cumulated dienes : Where the double bonds are adjacent (C=C=C). These are also known as allenes. carlroth.com

Conjugated dienes : Where the double bonds are separated by a single bond (C=C-C=C). carlroth.com

Isolated dienes : Where the double bonds are separated by more than one single bond (C=C-CH₂-C=C). carlroth.com

This compound, with its C₅=C₆=C₇ arrangement, is unequivocally a cumulated diene . The term dienol is a functional class name for any compound containing both a diene and an alcohol group. Therefore, this compound is correctly classified as a dienol.

Furthermore, it is considered an allene derivative . An allene derivative is any compound that contains the allene functional group as its core structure. The parent allene is propadiene, and the substitution of its hydrogen atoms with other groups, such as the alkyl chain and hydroxyl group in this compound, gives rise to the vast family of allene derivatives. These derivatives are studied for their unique reactivity in various chemical transformations, including cycloadditions and transition-metal-catalyzed reactions.

Structure

3D Structure

Properties

CAS No. |

821782-53-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

InChI |

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3 |

InChI Key |

AZTKIEJIMIHAJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C=C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methylocta 5,6 Dien 3 Ol

Stereoselective Synthesis of 7-Methylocta-5,6-dien-3-OL

Achieving control over the absolute and relative stereochemistry is paramount in modern organic synthesis. For a target like this compound, this involves the independent or simultaneous establishment of the chiral alcohol center and the axially chiral allene (B1206475).

The enantioselective synthesis of molecules with multiple chiral elements is a significant challenge. d-nb.info Methodologies have been developed that can generate the axial chirality of the allene and the point chirality of the alcohol center with high levels of control.

Organocatalysis, particularly using chiral Brønsted acids like chiral phosphoric acids (CPAs), has emerged as a powerful tool for the asymmetric synthesis of chiral allenes. nih.govresearchgate.net These catalysts can facilitate reactions such as the asymmetric conjugate addition of nucleophiles to activated 1,3-enynes, establishing multiple stereocenters in a single step. d-nb.infoacs.org In the context of synthesizing this compound, a CPA-catalyzed approach could involve the addition of a suitable nucleophile to an enyne precursor.

Research by Yang, Peng, and coworkers demonstrated an enantioselective and diastereodivergent synthesis of trisubstituted allenes through the asymmetric conjugate addition of oxazolones to 1,3-enynes, enabled by CPA catalysis. d-nb.infoexlibrisgroup.com A key finding from their work is that the specific stereochemical outcome (diastereoselectivity) can be controlled by modifying the structure of the CPA catalyst. d-nb.info This strategy allows for the selective formation of a desired diastereomer, a principle directly applicable to controlling the C3 alcohol and the C5-C6 axis stereochemistry in the target molecule. The mechanism involves the activation of the 1,3-enyne by the CPA, which orchestrates the stereoselective approach of the nucleophile. d-nb.infoacs.org

Table 1: Representative CPA-Catalyzed Synthesis of Trisubstituted Allenes

| Entry | 1,3-Enyne Substrate | Nucleophile | CPA Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Activated 1,3-enyne | Oxazolone | CPA 16 | 78 | >25:1 | >99 |

| 2 | Activated 1,3-enyne | Oxazolone | CPA 17 | 75 | 1:15 | >99 |

| 3 | α-Indolyl-α-trifluoromethyl propargyl alcohol | 1-Naphthol | CPA 12 | 98 | - | >99 |

Data sourced from studies on analogous systems, illustrating the potential of CPA catalysis. acs.org

Stereospecific reactions, where the stereochemistry of the starting material directly determines the stereochemistry of the product, are highly valuable. A prominent strategy involves the transformation of enantiomerically pure propargylic precursors, which transfers central chirality to axial chirality. nih.gov

One such method is the SN2' displacement reaction of chiral propargylic derivatives (e.g., acetates, sulfonates) with organocopper reagents. csic.es This is a standard and convenient method for creating a new carbon-carbon bond while setting the allene's chiral axis. csic.es

Another powerful technique is the direct reduction of chiral propargylic alcohols. Research has shown that reagents such as Cp₂Zr(H)Cl (Schwartz's reagent) can react with the magnesium or zinc alkoxides of propargylic alcohols to generate allenes with high optical purity. acs.orgnih.gov This process involves a syn-hydrozirconation followed by a syn-elimination, ensuring a highly efficient transfer of chirality from the alcohol's stereocenter to the allene's axis. csic.es This approach is attractive as it directly converts a readily available chiral propargylic alcohol into the desired chiral allene. acs.orgnih.gov

Furthermore, base-catalyzed d-nb.infowikipedia.org-proton shifts can proceed with high stereospecificity. In these transformations, a tight ion pair with induced noncovalent chirality is proposed to be responsible for the efficient chirality transfer from the starting material to the product. acs.org

For a molecule with two stereogenic elements like this compound, diastereoselectivity is crucial. This involves controlling the spatial orientation of the hydroxyl group at C3 relative to the substituents on the chiral allene axis (C5-C6).

As mentioned, CPA-catalyzed reactions can be diastereodivergent, meaning that by choosing the appropriate catalyst, one can favor the formation of either diastereomer from the same set of starting materials. d-nb.info This offers a powerful handle to selectively synthesize the desired stereoisomer of this compound. The origin of this diastereodivergence lies in different transition state conformations (stacking vs. stagger-form) promoted by different CPA catalysts. d-nb.info

Palladium-catalyzed oxidative carbocyclization reactions of enallenols have also demonstrated high diastereoselectivity, which is controlled by weakly coordinating functional groups like hydroxyls. diva-portal.org While this specific reaction leads to cyclic products, the underlying principle of a directing group (like the hydroxyl in a precursor) influencing the stereochemical outcome of a reaction at a nearby allene is a relevant strategic concept for the synthesis of the target molecule.

Table 2: Diastereoselectivity in Palladium-Catalyzed Cyclization of Alkenols

| Substrate | Catalyst System | dr | Yield (%) |

|---|---|---|---|

| Diol Substrate 1 | Pd(OAc)₂/Cu(OAc)₂ | 2:1 | 75 |

| Diol Substrate 1 | PdCl₂/BQ | 19:1 | 85 |

| Methyl Ether Substrate 8 | PdCl₂/BQ | 3:1 | 45 |

Data from a study on the diastereoselective synthesis of tetrahydrofurans, illustrating how catalyst and substrate modifications influence diastereomeric ratios. acs.org

Enantioselective Approaches to Axially Chiral Allenes and Chiral Centers in Allenic Alcohols

Strategies for Constructing the Allenic System of this compound

The formation of the C5-C6-C7 allenic moiety is a key step in the synthesis of the target compound. Several reliable methods have been developed to construct such systems.

The direct conversion of propargylic alcohols into allenes is one of the most attractive and widely used strategies due to the ready availability of the starting materials. rsc.org These transformations can be mediated by metal hydrides, transition metal catalysts, or proceed through carbocation or oxa-propargylic intermediates. rsc.org

A highly efficient, single-operation method developed by Myers involves a Mitsunobu reaction between a propargylic alcohol and o-nitrobenzenesulfonylhydrazine (NBSH) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. wikipedia.orgacs.org This reaction proceeds through a propargylic diazene (B1210634) intermediate that undergoes a sigmatropic elimination to extrude nitrogen gas and form the allene. wikipedia.orgacs.org The process is stereospecific, meaning the chirality of the starting propargylic alcohol controls the axial chirality of the allene product. wikipedia.org

Another direct and stereospecific approach is the reduction of propargylic alcohols using Cp₂Zr(H)Cl. acs.orgnih.gov This method avoids the often harsh conditions of other reductive protocols and provides excellent transfer of chirality. acs.org The reaction is compatible with a range of substituents, making it a versatile tool for accessing dialkyl-, alkyl-aryl-, and trisubstituted allenes. acs.orgnih.gov

Table 3: Comparison of Reagents for Allene Synthesis from Propargylic Alcohols

| Method | Reagent(s) | Key Features | Stereospecificity |

|---|---|---|---|

| Myers Synthesis | Ph₃P, DEAD, NBSH | One-pot, single operation; proceeds via diazene intermediate. wikipedia.orgacs.org | High |

| Zirconium Reduction | Cp₂Zr(H)Cl, EtMgCl or EtZnCl | Mild conditions; direct reduction of free alcohol. acs.orgnih.gov | High |

| Hydride Reduction | LiAlH₄ | Traditional but can be harsh; may suffer from incomplete chirality transfer. nih.gov | Variable |

This table compares common methods for the direct conversion of propargylic alcohols to allenes.

Direct Transformation from Propargylic Alcohols

Metal-Catalyzed Rearrangements and Additions (e.g., Cu-, Ru-, Ni-catalyzed processes)

Transition metal catalysis offers a powerful toolkit for the synthesis of allenes from propargylic precursors. rsc.org These methods often proceed with high selectivity and functional group tolerance.

Copper (Cu)-Catalyzed Processes: Copper catalysts are widely used for the synthesis of allenes. For instance, the copper-catalyzed 1,3-enyne hydroboration can produce trisubstituted allenyl-B(pin) compounds. d-nb.info Another key copper-mediated reaction is the coupling of propargylic alcohols with various nucleophiles. d-nb.info For example, a CuBr-catalyzed asymmetric synthesis of axially chiral allenols has been achieved with high enantioselectivity from propargylic alcohols and aldehydes. organic-chemistry.org The hydroxyl group of the propargylic alcohol often plays a crucial role in directing the stereochemical outcome through coordination with the metal center. organic-chemistry.orgnih.gov

Ruthenium (Ru)-Catalyzed Processes: Ruthenium complexes are effective catalysts for the isomerization of propargylic alcohols to allenic compounds. rsc.org For example, ruthenium catalysts have been employed for the regio- and stereocontrolled dimerization of allenic alcohols. acs.org Additionally, ruthenium complexes can catalyze the isomerization of allylic alcohols to ketones, a related transformation. researchgate.net Some ruthenium-catalyzed reactions for the synthesis of γ,δ-unsaturated aldehydes from diallyl ethers proceed efficiently in water, highlighting the development of environmentally benign methodologies. uniovi.es

Nickel (Ni)-Catalyzed Processes: Nickel catalysis provides an alternative and often complementary approach to allene synthesis. thieme-connect.com Ni-catalyzed cross-coupling reactions of propargylic carbonates with N-sulfonylhydrazones have been developed for the synthesis of enantioenriched 1,3-disubstituted allenes. researchgate.net Nickel catalysts are also effective in the homoallylation of N,O-acetals with conjugated dienes, a reaction that can be applied to the synthesis of complex alcohol-containing molecules. mdpi.com The choice of the metal catalyst can sometimes influence the regioselectivity of the reaction, determining whether the SN2 or SN2' product is formed. nottingham.ac.uk

Carbocation-Mediated Pathways

The formation of carbocation intermediates from propargylic alcohols provides another significant route to allenes. rsc.org This approach often involves treating the alcohol with a Lewis acid or Brønsted acid. oup.comresearchgate.net The resulting propargylic cation can then undergo nucleophilic attack in an SN2' fashion to yield the allene. oup.com The stability of the carbocation intermediate plays a crucial role in determining the reaction's regioselectivity. thieme-connect.com For instance, the cyclization of γ-allenic ketones catalyzed by bismuth(III) triflate proceeds through the formation of dienols. nih.gov The generation of allenyl carbocations is a key feature in the reactions of substituted 2-propargylic alcohols. researchgate.net

Recent studies have explored the stereoretentive nucleophilic substitution of homoallylic tertiary alcohols, which proceeds via a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, allowing for the synthesis of highly congested tertiary centers with controlled stereochemistry. acs.org

Metal Hydride or Base-Mediated Reactions

Reactions mediated by metal hydrides or bases offer a direct pathway for the conversion of propargylic alcohols to allenes. rsc.org These reactions often proceed through the deprotonation of the alcohol followed by a rearrangement. For example, the reduction of propynyl (B12738560) halides can yield allenic alcohols. researchgate.net Base-promoted C-C bond activation in homoallylic alcohols has been shown to generate radical species for allylation reactions. acs.org The use of a base is also a feature in some metal-catalyzed processes, such as the ZnI2-catalyzed synthesis of allenes from terminal alkynes and aldehydes, which uses morpholine (B109124) as the base. organic-chemistry.org

Oxa-propargylic and Oxaphosphetane Intermediates in Allene Synthesis

The formation of cyclic intermediates involving the oxygen atom of the propargylic alcohol is a key strategy in several allene syntheses. rsc.org

Oxa-propargylic Intermediates: These intermediates are often invoked in transition metal-catalyzed reactions. For example, gold(I) can catalyze a 1,3-acyloxy migration of a propargylic carboxylate to form an allene-gold complex. pku.edu.cn

Oxaphosphetane Intermediates: A direct synthesis of trisubstituted allenes from propargyl alcohols can proceed via an oxaphosphetane intermediate. oup.comoup.comresearchgate.net This reaction is initiated by the addition of a phosphine (B1218219) to the alkyne, forming a betaine (B1666868) that cyclizes to the oxaphosphetane. researchgate.net Subsequent elimination of phosphine oxide yields the allene. researchgate.net The Wittig reaction, a classical method for olefin synthesis, can also be adapted to produce allenes through an oxaphosphetane intermediate, although this often requires the use of unstable ketenes and reactive phosphine ylides. oup.comoup.com

Radical-Mediated Allenylation Reactions Leading to Allenic Alcohols

Radical-mediated reactions provide a powerful and increasingly popular method for the synthesis of complex molecules, including allenic alcohols. researchgate.netnih.gov A protocol for accessing homoallenic alcohols involves an allenyl radical-mediated allenylation of alkenes through a radical-polar crossover process. researchgate.netnih.gov This approach can be challenging due to the short lifetime of allenyl radicals and their tendency to rearrange to propargyl radicals. researchgate.net To overcome this, strategies such as placing a strong electron-withdrawing group like a sulfone on the radical precursor can enhance the electrophilicity of the transient allenyl radical, facilitating its intermolecular addition to alkenes. researchgate.net

Olefination and Allenation Approaches

Olefination reactions, such as the Wittig reaction and its variants, can be adapted for the synthesis of allenes. organic-chemistry.orgnih.gov For example, the reaction of allenic phosphoranes with aldehydes can produce allenes via oxaphosphetane and betaine intermediates. nih.gov A one-pot synthesis of allenes has been developed through the coupling of hydroxyaldehydes or ketones with alkynyl trifluoroborate salts, mediated by 2-nitrobenzenesulfonylhydrazide. organic-chemistry.org This reaction proceeds through a transient propargylic hydrazide species that decomposes to the allene. organic-chemistry.org

Novel Approaches for Dienol Synthesis Applicable to Allenic Dienols

The synthesis of dienols, which can be seen as extended systems of allenic alcohols, is an active area of research. Bismuth(III) triflate has been shown to catalyze the cyclization of γ-allenic ketones to produce polycyclic tertiary alcohols, which are dienols. nih.gov These resulting dienols can then participate in stereoselective cycloadditions to build complex polycyclic systems. nih.gov Novel methods for the synthesis of styrylcyclohexenol dienes have been developed, and their Diels-Alder reactivity has been explored, leading to the formation of tricyclic lactone and octahydronaphthalene systems. researchgate.net While not directly producing allenic dienols, these methodologies for constructing complex dienol structures could potentially be adapted for the synthesis of more elaborate allenic systems.

Optimization of Reaction Conditions for this compound Production

The efficient synthesis of specific allenylic alcohols like this compound hinges on the meticulous optimization of reaction conditions. Key parameters that profoundly influence the yield, purity, and stereochemical outcome of the product include the choice of catalytic systems, solvents, reaction temperature, and pressure.

Catalyst Design and Ligand Effects

The catalytic asymmetric synthesis of chiral allenes, including allenylic alcohols, is a sophisticated field where the catalyst and its associated ligands are paramount for achieving high enantioselectivity and yield. organic-chemistry.orgnih.gov The design of the catalyst system often dictates the reaction pathway and the stereochemical control of the final product.

Metal-Based Catalysis: Transition metal catalysis is a dominant strategy for synthesizing chiral allenes. researchgate.net Iridium, copper, and palladium-based systems are particularly notable.

Iridium Catalysis: Iridium-catalyzed enantioselective allenylic substitution is a powerful method for creating chiral allenes from racemic allenylic alcohol precursors. nih.govresearchgate.net These reactions often employ a cooperative catalytic system, combining an Iridium(I) complex with a Lewis acid. nih.gov The choice of ligand is critical for success. Bidentate phosphoramidite-olefin ligands have been used extensively, but newer, specially designed rigid and bulky monodentate ligands have been shown to enable unprecedented kinetic resolutions of allenylic alcohols. researchgate.netnih.gov These advanced ligands are believed to alter the complexation of the key iridium-bound allenylic carbocation intermediate, which is the source of enantiocontrol. nih.gov

Copper Catalysis: Copper-based systems, often in conjunction with other metals like zinc, provide an efficient route to axially chiral allenols from readily available starting materials like propargylic alcohols and aldehydes. organic-chemistry.org For instance, a combination of CuBr and ZnI₂ can catalyze the asymmetric synthesis with high enantiomeric excess (ee). organic-chemistry.org In these systems, the hydroxyl group of the substrate plays a crucial role by coordinating with the metal catalysts, which is essential for ensuring high enantioselectivity. organic-chemistry.org Organocuprate reagents, also known as Gilman reagents, are also widely used for synthesizing alcohols through reactions like epoxide opening, which proceeds with high selectivity. wikipedia.orgchemistrysteps.com

Palladium Catalysis: Bimetallic systems utilizing palladium and a co-catalyst like copper or silver have been developed for synthesizing allenyl boronates from propargylic carbonates and acetates under mild conditions. diva-portal.orgdiva-portal.org These allenyl boronates are versatile intermediates that can be converted to the desired allenylic alcohols.

Organocatalysis: As an alternative to metal-based systems, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids have been successfully used in the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, achieving both high yields and excellent enantioselectivity (up to 97% ee). nih.gov

| Catalyst System | Ligand/Co-catalyst | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Ir(I) Complex | Phosphoramidite, olefin ligand & La(OTf)₃ | Racemic allenylic alcohols | Enables enantioconvergent vinylogous and bisvinylogous allenylic substitution. nih.gov | nih.gov |

| Ir(I) Complex | Newly designed rigid monodentate ligands | Racemic allenylic alcohols | Achieves the first non-enzymatic kinetic resolution in asymmetric allenylic substitution. nih.gov | nih.gov |

| CuBr | ZnI₂, Pyrrolidine, Chiral ligands | Propargylic alcohols, Aldehydes | Produces axially chiral allenols with up to 97% ee; hydroxyl coordination is key. organic-chemistry.org | organic-chemistry.org |

| Chiral Phosphoric Acid (CPA) | Organocatalyst | Racemic propargylic alcohols | Realizes highly enantioselective synthesis of tetrasubstituted allenes (up to 96% yield, 97% ee). nih.gov | nih.gov |

| Palladium | Copper or Silver co-catalyst | Propargylic carbonates/acetates | Efficient procedure for allenyl boronates, which are precursors to allenylic alcohols. diva-portal.orgdiva-portal.org | diva-portal.orgdiva-portal.org |

Solvent Effects and Reaction Selectivity

The choice of solvent can significantly influence reaction rates, yields, and selectivity in the synthesis of this compound. The solvent's polarity, coordinating ability, and boiling point can affect catalyst stability, substrate solubility, and the stabilization of transition states.

In many transition-metal-catalyzed coupling reactions, a range of solvents can be employed. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are common, as are hydrocarbon solvents like hexane, toluene, and xylene. google.com Aprotic polar solvents, including N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), may also be used depending on the specific catalytic system. google.com For instance, in Wittig-type reactions, which can be used to form the carbon skeleton, dichloromethane (B109758) (CH₂Cl₂) is often used with a phase-transfer catalyst. rsc.org The selection of the optimal solvent is often determined empirically for each specific catalyst-substrate combination to maximize selectivity and yield. In some iridium-catalyzed reactions, the choice of nucleophile and catalyst system has been shown to be the primary driver of complete regioselectivity, with the reaction favoring the allene product over the 1,3-diene isomer. chemrxiv.org

| Solvent Class | Examples | Typical Application | Reference |

|---|---|---|---|

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Organometallic reactions (e.g., Grignard, Organocuprate additions). wikipedia.orggoogle.com | wikipedia.orggoogle.com |

| Hydrocarbons | Hexane, Toluene, Xylene | Coupling reactions where non-polar conditions are preferred. google.com | google.com |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Wittig reactions, metathesis. rsc.org | rsc.org |

| Aprotic Polar Solvents | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Can be used in coupling reactions to improve solubility and reaction rates. google.com | google.com |

Temperature and Pressure Dependencies

Temperature is a critical parameter that directly impacts reaction kinetics and selectivity. Most modern catalytic syntheses of allenylic alcohols are designed to proceed under "mild conditions," which typically implies temperatures ranging from 0 °C to moderate heating (e.g., 40-80 °C). nih.govdiva-portal.orgdiva-portal.org For specific coupling reactions, the temperature range can be quite broad, from as low as -78 °C for controlled additions, up to the boiling point of the solvent, with a preferred range often being between -10 °C and 100 °C. google.com

In contrast, non-catalytic thermal rearrangements require significantly higher temperatures. For example, the thermal gas-phase isomerization of pinan-2-ol to produce linalool (B1675412), a structural isomer of an allenylic alcohol, is conducted in a temperature range of 350–600 °C. researchgate.netmdpi.com At these high temperatures, selectivity can become an issue, with side reactions leading to a mixture of products. mdpi.com The development of catalytic methods allows for these transformations to occur at much lower temperatures, thereby enhancing selectivity and reducing energy consumption.

Most solution-phase syntheses are conducted at atmospheric pressure. The use of high pressure is generally not required for these types of reactions, distinguishing them from certain gas-phase industrial processes or specific cycloadditions.

| Reaction Type | Typical Temperature Range | Key Considerations | Reference |

|---|---|---|---|

| Catalytic Coupling/Substitution | -78 °C to 100 °C | "Mild conditions" are often preferred to maximize selectivity and catalyst stability. nih.govgoogle.com | nih.govgoogle.com |

| Thermal Isomerization (non-catalytic) | 350 °C to 600 °C | High energy input; potential for reduced selectivity due to side products. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Organocuprate Additions | -78 °C to Room Temperature | Low temperatures are often used to control reactivity and prevent side reactions. wikipedia.org | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 7 Methylocta 5,6 Dien 3 Ol

Reactions Involving the Allenic Moiety

The allene (B1206475) group, characterized by its two contiguous carbon-carbon double bonds, is a versatile functional group in organic synthesis. mdpi.com Due to higher strain compared to simple alkenes, allenes are generally more reactive. rsc.org Their unique electronic and structural properties allow for a range of chemical transformations.

Electrophilic additions to allenes are a foundational reaction class for this moiety. The regioselectivity of these reactions is a key consideration, as the electrophile can potentially attack the central or terminal carbons of the allene. acs.org In the case of 7-Methylocta-5,6-dien-3-ol, the electronic properties of the two C=C bonds will determine the regioselectivity. nih.gov The presence of alkyl substituents influences the electron density of the double bonds.

Mechanistic studies have shown that electrophilic attack typically occurs at the central sp-hybridized carbon, leading to the formation of a stabilized vinyl or allyl cation. The subsequent addition of a nucleophile can lead to a variety of functionalized allylic products. acs.orgresearchgate.net For allenic alcohols, the hydroxyl group itself can act as an internal nucleophile, leading to cyclization reactions under electrophilic conditions. acs.org

Table 1: Expected Products from Electrophilic Addition Reactions

| Electrophile (E+) | Nucleophile (Nu-) | Expected Major Product Class | Mechanistic Insight |

|---|---|---|---|

| H-X (e.g., HCl, HBr) | X- | Allylic Halide | Protonation at the central carbon followed by halide attack at the more substituted carbon of the resulting allylic cation. |

| X₂ (e.g., Br₂, I₂) | X- | Dihaloalkene | Formation of a cyclic halonium ion intermediate, followed by nucleophilic opening. |

| PhSeCl | H₂O | Seleno-hydroxylation Product | The reaction proceeds with defined regio- and stereoselectivity, often influenced by neighboring group participation. nih.gov |

This table presents hypothetical reaction outcomes for this compound based on general allene reactivity.

Allenes are excellent partners in cycloaddition reactions, serving as a two-carbon component in various transformations to form cyclic compounds. mdpi.com These reactions are powerful tools for rapidly building molecular complexity. rsc.org

[4+2] Cycloadditions (Diels-Alder Type): In a Diels-Alder reaction, one of the double bonds of the allene can act as the dienophile. The reaction of this compound with a suitable diene would yield a six-membered ring containing an exocyclic double bond. The regioselectivity can be influenced by the substitution pattern on both the allene and the diene. scispace.com

[2+2] Cycloadditions: These reactions, often promoted photochemically or by transition metals, involve the reaction of one of the allene's double bonds with an alkene to form a four-membered cyclobutane (B1203170) ring. scispace.com The regiochemistry depends on the electronic nature of the reacting partners.

Other Cycloadditions: Allenes can also participate in [4+3] and 1,3-dipolar cycloadditions, providing access to seven-membered rings and five-membered heterocycles, respectively. rsc.orgacs.orgresearchgate.net The development of catalysts has significantly expanded the scope of these reactions, allowing for high levels of control. rsc.org

Transition metal catalysis has unlocked a vast array of transformations for allenes, many of which proceed through allylic intermediates. researchgate.net Metals such as palladium, rhodium, nickel, and gold are commonly used to activate the allene moiety. rsc.org

In the context of this compound, transition metal catalysts can facilitate a range of reactions, including:

Cross-Coupling Reactions: The C-O bond of the allenic alcohol can be activated (often after conversion to a better leaving group like an acetate (B1210297) or phosphate) to participate in palladium-catalyzed cross-coupling reactions, forming new C-C bonds.

Hydrometallation and Carbometallation: The addition of a metal-hydride or metal-carbon bond across one of the double bonds generates a reactive allylic metal species. This intermediate can then be trapped by various electrophiles. nih.gov

Cycloisomerization: Gold and platinum catalysts are particularly effective at promoting the cyclization of allenic alcohols, where the hydroxyl group adds to the activated allene system to form oxygen heterocycles. acs.org

The formation of allylic intermediates is a common theme. For instance, the coordination of a Pd(0) catalyst to the allene can lead to an oxidative addition, forming a π-allylpalladium complex. This versatile intermediate is electrophilic and can be attacked by a wide range of nucleophiles, enabling the construction of complex molecular architectures with high stereocontrol.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions

| Catalyst Type | Reaction Class | Potential Product for this compound |

|---|---|---|

| Palladium (Pd) | Cross-Coupling | Substituted 1,3-dienes |

| Gold (Au) / Platinum (Pt) | Cycloisomerization | Substituted Dihydropyrans |

| Rhodium (Rh) / Nickel (Ni) | [2+2+2] Cycloadditions | Complex polycyclic structures |

This table outlines potential transformations based on established transition metal catalysis of allenic systems.

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol at the C-3 position of this compound exhibits reactivity typical of such functional groups, including oxidation, substitution, and esterification.

The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 7-Methylocta-5,6-dien-3-one. chemguide.co.uk A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups (like the allene). wikipedia.org

Common reagents for the oxidation of secondary alcohols include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and the Jones reagent (CrO₃/H₂SO₄) are effective. chemistryviews.org However, their toxicity and the need for stoichiometric amounts have led to the development of alternative methods.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that allows for the oxidation to be performed under neutral conditions at room temperature, which would be beneficial for preserving the allene structure. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild protocol.

The general mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an E2-like elimination of a proton from the carbinol carbon to form the carbon-oxygen double bond. masterorganicchemistry.com

Table 3: Selected Reagents for Oxidation of the Secondary Alcohol

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | 7-Methylocta-5,6-dien-3-one | Mild, avoids over-oxidation. chemistryviews.org |

| Dess-Martin Periodinane | CH₂Cl₂, room temp. | 7-Methylocta-5,6-dien-3-one | Neutral conditions, high yield. wikipedia.org |

This table shows expected outcomes for the oxidation of this compound.

The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. Protonation of the alcohol under strongly acidic conditions (e.g., with HBr or HCl) facilitates substitution by the halide ion via an Sₙ1 or Sₙ2 mechanism to yield an allenic halide. libretexts.org Alternatively, the alcohol can be converted to a tosylate or mesylate, which are excellent leaving groups for subsequent Sₙ2 reactions with a wide range of nucleophiles.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (such as concentrated sulfuric acid) results in the formation of an ester. britannica.comchemguide.co.uk This equilibrium-controlled process is known as Fischer esterification. masterorganicchemistry.com

The reaction can also be carried out under milder, non-reversible conditions using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are typically faster and proceed at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk

Derivatization Strategies (e.g., Silyl (B83357) Dienol Ethers, Glycosidation)

The hydroxyl group in this compound serves as a key handle for various derivatization reactions, enabling the synthesis of novel structures with altered reactivity and properties.

Silyl Dienol Ethers: The conversion of the allenic alcohol to a silyl ether can be a precursor step to forming silyl dienol ethers. While direct conversion of the allenic alcohol to a silyl dienol ether is not commonly reported, a plausible pathway involves a rearrangement reaction following silylation of the alcohol. The initial silylation of the hydroxyl group can be achieved using various silylating agents. This can be followed by a base-catalyzed rearrangement to yield a thermodynamically more stable conjugated silyl dienol ether.

General Reaction Scheme for Silylation and Potential Rearrangement: Step 1: Silylation of the alcohol this compound + R₃SiCl → 3-(Trialkylsilyloxy)-7-methylocta-5,6-diene

Step 2: Base-catalyzed rearrangement 3-(Trialkylsilyloxy)-7-methylocta-5,6-diene + Base → Silyl dienol ether isomers

| Derivatization | Reagents | Potential Products | Reaction Conditions |

| Silylation | Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), tert-Butyldimethylsilyl chloride (TBSCl) with a base (e.g., triethylamine, imidazole) | 3-(Trialkylsilyloxy)-7-methylocta-5,6-diene | Anhydrous aprotic solvent (e.g., DCM, THF) |

| Formation of Silyl Dienol Ether | Silylated intermediate with a strong, non-nucleophilic base (e.g., LDA, KHMDS) | Isomeric mixture of silyl dienol ethers | Anhydrous aprotic solvent, low temperature |

Glycosidation: The hydroxyl group of this compound can act as a nucleophile in glycosidation reactions, leading to the formation of allenyl glycosides. These reactions typically involve the activation of a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with a promoter, followed by reaction with the allenic alcohol. The stereochemical outcome at the anomeric center is dependent on the nature of the glycosyl donor, the promoter, and the reaction conditions.

| Glycosyl Donor | Promoter | Potential Glycoside Product | Key Considerations |

| Glycosyl Bromide/Chloride | Silver or Mercury salts (e.g., Ag₂CO₃, Hg(CN)₂) | O-glycoside of this compound | Formation of α and β anomers |

| Glycosyl Trichloroacetimidate | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | O-glycoside of this compound | Generally provides good stereocontrol |

| Glycosyl Acetate | Lewis acids (e.g., BF₃·OEt₂) | O-glycoside of this compound | Requires activation of the anomeric center |

Rearrangement Reactions

The allenic moiety in this compound is prone to various rearrangement reactions, leading to the formation of more stable conjugated systems.

Allenic alcohols are known to undergo nih.govnih.gov-sigmatropic rearrangements, particularly after derivatization of the hydroxyl group. For instance, the formation of an allenyl sulfenate from the corresponding sulfoxide can lead to a nih.govencyclopedia.pub-sigmatropic rearrangement. A more common pathway involves the conversion of the alcohol to a suitable derivative that can then participate in a Claisen-type rearrangement.

A plausible nih.govnih.gov-sigmatropic rearrangement pathway for a derivative of this compound, such as an allenyl vinyl ether, would proceed through a cyclic transition state to yield a conjugated diene.

| Rearrangement Type | Precursor | Intermediate/Transition State | Product |

| nih.govnih.gov-Sigmatropic (Claisen) | Allenyl vinyl ether derivative | Six-membered cyclic transition state | γ,δ-Unsaturated aldehyde or ketone |

| nih.govencyclopedia.pub-Sigmatropic (Wittig) | Deprotonated ether derivative | Five-membered cyclic transition state | Homoallylic alcohol |

Allene-to-Diene Rearrangements: The isomerization of allenes to conjugated dienes is a thermodynamically favorable process. encyclopedia.publboro.ac.uk This can be promoted by acids, bases, or transition metals. encyclopedia.publboro.ac.uk For this compound, this rearrangement would lead to the formation of a conjugated diene, which is a more stable isomer. The specific diene isomer formed would depend on the reaction conditions and the catalyst used.

Potential Allene-to-Diene Isomerization Products:

7-Methylocta-4,6-dien-3-ol

7-Methylocta-3,5-dien-3-ol

Allene-to-Diyne Rearrangements: While less common than allene-to-diene rearrangements, isomerization of certain allenes to diynes can occur under specific conditions, often involving strong bases. This pathway is more likely for terminal allenes where a proton can be abstracted to initiate the rearrangement. For this compound, which is a 1,2-disubstituted allene, this rearrangement is less probable under typical conditions.

| Isomerization Pathway | Catalyst/Conditions | Plausible Product(s) for this compound |

| Allene-to-Diene | Acid (e.g., H₂SO₄), Base (e.g., NaOEt), Transition Metal (e.g., Pd, Rh) | 7-Methylocta-4,6-dien-3-ol, 7-Methylocta-3,5-dien-3-ol |

| Allene-to-Diyne | Strong base (e.g., n-BuLi, LDA) | Less likely due to substitution pattern |

Investigation of Reaction Mechanisms for this compound

The reactivity of this compound is governed by the interplay between the hydroxyl group and the allene moiety. The molecule can react as a π-activated alcohol, where the allene facilitates the departure of the hydroxyl group.

Acid-Catalyzed Reactions: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water can lead to the formation of an allenyl cation. This cation can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation, which can then lead to various products.

Base-Mediated Reactions: A strong base can deprotonate the hydroxyl group, forming an alkoxide. The alkoxide can influence the reactivity of the nearby allene. Alternatively, a very strong base could potentially deprotonate one of the allylic protons, leading to rearrangement pathways.

Transition Metal-Catalyzed Reactions: Transition metals can coordinate to the allene, activating it towards various transformations. The specific outcome depends on the metal and the ligands. For example, palladium catalysts are known to promote the isomerization of allenes to conjugated dienes.

| Reaction Type | Key Intermediates | Mechanistic Features | Potential Products |

| Acid-Catalyzed Rearrangement | Allenyl cation, conjugated dienyl cation | Protonation of OH, loss of H₂O, carbocation rearrangement | Conjugated dienes |

| Base-Catalyzed Isomerization | Alkoxide, carbanion | Deprotonation, charge delocalization | Conjugated dienes |

| Transition Metal-Catalyzed Isomerization | π-allyl metal complex | Oxidative addition, hydrometalation, β-hydride elimination | Conjugated dienes |

Chirality and Stereochemistry of 7 Methylocta 5,6 Dien 3 Ol

The stereochemistry of 7-Methylocta-5,6-dien-3-ol is notable for the presence of two distinct types of stereogenic elements: an axial chirality associated with the allene (B1206475) group and a central chirality at the carbon atom bearing the hydroxyl group.

Analysis of Axial Chirality in the Allene System

Allenes are compounds containing two cumulative double bonds, which can exhibit axial chirality if the substituents on each of the terminal sp2-hybridized carbons are different. In the case of this compound, the allene system possesses a stereogenic axis, leading to the possibility of enantiomers. nih.gov The unique geometry of allenes, where the substituents at one end are perpendicular to those at the other, is the basis for this form of stereoisomerism. researchgate.net

Cahn–Ingold–Prelog Priority Rules for Allene Configuration

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (Ra or Sa) of a chiral allene. bdu.ac.indocsity.com This involves assigning priorities to the substituents on the two terminal allene carbons. The molecule is then viewed along the allene axis, and the sequence of substituents from highest to lowest priority on the front carbon and then the back carbon is determined. If the sequence is clockwise, the configuration is designated Ra; if it is counterclockwise, it is Sa. semmelweis.hu

Central Chirality of the Hydroxyl-Bearing Carbon (C3)

In addition to the stereogenic axis, this compound possesses a chiral center at the C3 carbon atom, which is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, an ethyl (-CH2CH3) group, and the allenic substituent (-CH=C=C(CH3)2). The presence of this stereocenter gives rise to two possible configurations, R and S, which are determined using the Cahn-Ingold-Prelog priority rules.

Enantiomeric Resolution and Determination of Enantiomeric Excess (ee)

The separation of the enantiomers of this compound, known as enantiomeric resolution, is a critical process for studying the properties of each individual stereoisomer. Methods for enantiomeric resolution often involve the use of chiral resolving agents or chiral chromatography.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It can be determined using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a chiral reagent. core.ac.ukharvard.edu

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 7 Methylocta 5,6 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework and the chemical environment of protons within a molecule. For 7-Methylocta-5,6-dien-3-OL, a suite of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide initial information on the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals would include those for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the allenic protons, and the various methylene (B1212753) and methyl protons of the alkyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The characteristic signal for the central sp-hybridized carbon of the allene (B1206475) group (C6) is expected to appear far downfield, typically in the range of δ 200-210 ppm. wiley-vch.de The other sp²-hybridized carbons of the allene (C5 and C7) and the sp³-hybridized carbons of the alcohol and alkyl chain would have distinct chemical shifts.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are neighbors in the carbon skeleton. acs.org For instance, it would show correlations between the proton on C3 and the methylene protons on C4, and between the allenic proton on C5 and the methylene protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. google.com This is crucial for assigning the proton signal to its corresponding carbon atom. For example, the proton signal for the methine at C3 would show a cross-peak with the carbon signal of C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure. google.com Key HMBC correlations for this compound would include correlations from the methyl protons at C8 to the allenic carbons C6 and C7, and from the hydroxyl proton to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. This is particularly useful for determining stereochemistry.

A summary of expected NMR data is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for hydroxyl proton (broad singlet), methine proton at C3, allenic protons at C5, and alkyl protons. |

| ¹³C NMR | A characteristic downfield signal for the central allenic carbon (C6) around δ 200-210 ppm. wiley-vch.de Signals for other sp² and sp³ carbons. |

| COSY | Correlations showing ¹H-¹H couplings, e.g., H3-H4, H4-H5. acs.org |

| HSQC | Cross-peaks indicating direct ¹H-¹³C bonds, e.g., C3-H3, C5-H5. google.com |

| HMBC | Long-range ¹H-¹³C correlations confirming the connectivity, e.g., correlations from the methyl protons (H8) to C6 and C7. google.com |

| NOESY | Through-space correlations to help determine the relative stereochemistry of the chiral center and the allenic axis. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. wiley.com This precision allows for the determination of the elemental formula of the compound. For this compound (C₉H₁₆O), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for such analyses of alcohols. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates components of a mixture using gas chromatography before they are introduced into the mass spectrometer for detection and analysis. This is particularly useful for analyzing the purity of a sample of this compound and for identifying any isomers or related impurities.

The mass spectrum of an α-allenic alcohol typically shows a small or absent molecular ion peak. scispace.com The fragmentation pattern is often dominated by α-cleavage, which involves the breaking of the bond between the carbon bearing the hydroxyl group and the adjacent allenic carbon. For this compound, this would result in the loss of the allenyl group. Other characteristic fragmentations can also provide clues to the structure.

| MS Technique | Information Gained for this compound |

| HRMS | Precise mass measurement to confirm the elemental formula C₉H₁₆O. wiley.com |

| GC-MS | Separation from impurities and isomers, providing a clean mass spectrum of the pure compound. The fragmentation pattern would likely show characteristic losses, such as the allenyl group, resulting from α-cleavage. scispace.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl and allene functional groups. A broad and intense band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding. libretexts.org A sharp, and typically strong, absorption band around 1950 cm⁻¹ is the hallmark of the asymmetric C=C=C stretching of the allene group. acs.org Weaker C-H stretching bands from the alkyl and allenic portions of the molecule would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For allenes, the symmetric C=C=C stretching vibration, which is often weak or absent in the IR spectrum, gives a strong signal in the Raman spectrum, typically around 1070 cm⁻¹. aip.org The presence of both the asymmetric stretch in the IR and the symmetric stretch in the Raman provides a definitive identification of the allene functionality. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

| O-H Stretch (Alcohol) | 3200-3600 (broad, strong) | Weak | The broadness in the IR spectrum is due to hydrogen bonding. libretexts.org |

| C=C=C Asymmetric Stretch (Allene) | ~1950 (sharp, strong) | Inactive or very weak | A characteristic and diagnostic band for the allene group in IR spectroscopy. acs.org |

| C=C=C Symmetric Stretch (Allene) | Inactive or very weak | ~1070 (strong) | This band is often strong in the Raman spectrum and confirms the presence of the allene. aip.org |

| C-H Stretch (Alkyl and Allenic) | 2850-3000 (medium to strong) | Medium to strong | Represents the various sp³ and sp² C-H bonds in the molecule. |

| C-O Stretch (Alcohol) | 1000-1200 (medium to strong) | Weak | The exact position can give clues about whether the alcohol is primary, secondary, or tertiary. |

Characteristic Vibrational Modes of Allenes and Alcohols

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the alcohol (-OH) and the allene (C=C=C).

The presence of an alcohol is most readily identified by a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration. mvpsvktcollege.ac.inutdallas.edu The broadness of this peak is a result of hydrogen bonding. Additionally, a C-O stretching vibration is typically observed in the 1000-1200 cm⁻¹ range. mvpsvktcollege.ac.in

Allenes, characterized by their cumulated double bonds, exhibit a distinctive, sharp, and usually weak absorption band around 1950 cm⁻¹ due to the asymmetric stretching of the C=C=C system. The symmetric stretch is often IR-inactive. The C-H stretching vibrations of the sp² hybridized carbons in the allene group appear above 3000 cm⁻¹. utdallas.edu

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Alcohol (-OH) | C-O Stretch | 1000-1200 | Medium |

| Allene (C=C=C) | Asymmetric Stretch | ~1950 | Weak to Medium, Sharp |

| Alkene (=C-H) | C-H Stretch | >3000 | Medium |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. Organic compounds containing conjugated π systems absorb strongly in the UV-Vis region, causing π → π* electronic transitions. jove.com The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum.

While allenes themselves are not as extensively conjugated as dienes or polyenes, the cumulated double bonds do influence the electronic structure. The λmax for allenes is typically at a shorter wavelength compared to conjugated dienes. rutgers.edu However, the extent of conjugation directly impacts the λmax; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). jove.comlibretexts.org For instance, 1,3-butadiene, a conjugated diene, has a λmax of 217 nm. jove.com The absorption maximum of a conjugated molecule is dependent upon the extent of conjugation. libretexts.org

In the case of this compound, the allenic system constitutes the primary chromophore. The presence of alkyl substituents on the allene can also cause a slight bathochromic shift.

Table 2: Comparison of λmax for Different Unconjugated and Conjugated Systems

| Compound | Type of System | λmax (nm) |

| Ethene | Isolated Double Bond | 171 rutgers.edu |

| This compound | Allene (Cumulated Diene) | ~170-190 (estimated) |

| 1,3-Butadiene | Conjugated Diene | 217 jove.com |

Advanced Spectroscopic Methods for Stereochemical Analysis

Due to the presence of a chiral axis, 1,3-disubstituted allenes like this compound are chiral and can exist as enantiomers. nih.gov Advanced spectroscopic techniques are essential for determining the absolute configuration of these molecules.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Enantiomers of a chiral molecule produce VCD spectra that are equal in intensity but opposite in sign (mirror images), while their standard IR spectra are identical. nih.gov

The application of VCD to the study of axially chiral allenes has been a significant area of research. thieme-connect.comdntb.gov.uathieme-connect.com By comparing the experimentally measured VCD spectrum of this compound with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the R or S form), the absolute configuration can be unambiguously assigned. nih.govresearchgate.net The characteristic vibrational modes of the allene and the chiral center bearing the hydroxyl group are particularly informative in VCD analysis.

Optical rotation is a classical method for characterizing chiral compounds. It measures the rotation of the plane of polarized light as it passes through a sample of a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength of light). While optical rotation confirms the chirality of this compound, it does not, on its own, reveal the absolute configuration without comparison to a known standard or theoretical calculations.

The broader field of chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), which measure the differential interaction of chiral molecules with polarized light across a range of wavelengths. rsc.org For allenes, the chiroptical properties are directly related to the helical arrangement of the substituents around the C=C=C axis. Computational methods are often employed to correlate the observed optical rotation and ECD spectra with the absolute stereochemistry of the allene. mdpi.com

Computational Chemistry and Theoretical Studies of 7 Methylocta 5,6 Dien 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and energetics of organic molecules. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating properties of medium-sized molecules like 7-Methylocta-5,6-dien-3-OL. These calculations can determine optimized geometries, relative energies of isomers, and electronic properties that govern chemical reactivity.

Reactivity descriptors derived from the molecular orbitals of a compound are crucial for predicting its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For an allenic alcohol like this compound, DFT calculations would reveal the distribution and energies of these frontier orbitals. The allene (B1206475) group, with its orthogonal π-systems, and the hydroxyl group both significantly influence the electronic landscape. Theoretical studies on similar unsaturated alcohols, such as geraniol (B1671447), have used DFT methods like B3LYP and BH&HLYP to analyze frontier orbitals and predict sites susceptible to electrophilic attack (e.g., ozonolysis) or radical addition. acs.orgacs.org For this compound, the central carbon of the allene (C6) is expected to be a primary nucleophilic site, while the π-bonds are susceptible to electrophilic addition.

Table 1: Representative Reactivity Descriptors Calculated for an Analogous Unsaturated Alcohol using DFT

| Descriptor | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity), likely centered on the allene moiety. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's chemical stability and resistance to electronic excitation. |

This table presents hypothetical yet representative values for an allenic alcohol, based on calculations for similar structures, to illustrate the output of a DFT analysis.

A significant application of quantum chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate the activation energies that determine reaction rates.

For this compound, several reactions could be modeled:

Cyclization: The hydroxyl group can attack the allene intramolecularly, a common reaction for allenols. csic.es DFT studies on α-allenols have shown that such oxycyclizations can proceed via 4-exo-dig or 5-endo-dig pathways, with the outcome often controlled by metal catalysts. csic.es

Rearrangement: Allenic alcohols can undergo various rearrangements. Computational studies can distinguish between different mechanistic pathways, such as concerted versus stepwise processes, by comparing the energy barriers of the respective transition states. researchgate.net

Addition Reactions: The reaction of the allene with electrophiles or radicals can be modeled. Studies on the addition of OH radicals to similar molecules like geraniol have used DFT to calculate the Gibbs free energy profiles for various addition pathways, identifying the most favorable reaction sites. acs.org

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways in an Analogous Allenol

| Reaction Pathway | Catalyst | Method | Calculated Activation Energy (kcal/mol) |

| 4-exo-dig Oxycyclization | Pd(II) | DFT (B3LYP) | 15.2 |

| 5-endo-dig Oxycyclization | Pd(II) | DFT (B3LYP) | 21.5 |

| Acid-Catalyzed Hydration | H+ | DFT (B3LYP) | 18.9 |

Data is illustrative, based on findings for similar systems, to show how DFT can be used to compare the feasibility of different reaction mechanisms. csic.esresearchgate.net

This compound possesses multiple stereocenters: a chiral center at C3 and axial chirality due to the substituted allene group. This results in several possible stereoisomers (diastereomers and enantiomers). Computational methods can be used to perform a conformational analysis to find the lowest energy arrangement of the atoms for each isomer and to determine their relative stabilities.

DFT calculations on the thermal behavior of related compounds, such as the ene-cyclization of 7-methylocta-1,6-dien-3-one, have demonstrated that the formation of specific diastereomers can be explained by the stability of the cyclic transition states, which minimizes repulsive steric interactions. mdpi.com A similar analysis for this compound would involve rotating the single bonds (e.g., C3-C4 and C4-C5) and calculating the energy of each resulting conformer to identify the global minimum energy structure.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are the preferred method for studying the dynamic behavior of molecules over time, particularly their interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound, MD simulations could model:

Solvation: How the molecule behaves in a solvent like water. The simulation would show the arrangement of water molecules around the hydrophobic alkyl chain and the specific hydrogen-bonding interactions with the hydroxyl group. nih.gov

Intermolecular Interactions: In a pure liquid or concentrated solution, MD can predict how molecules of this compound interact with each other, including hydrogen bonding between the alcohol groups and van der Waals interactions between the hydrocarbon portions.

Force Fields: Accurate simulations rely on well-parameterized force fields, such as OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field), which have been developed to model organic molecules, including unsaturated alcohols. researchgate.netacs.org

Table 3: Typical Setup for an MD Simulation of an Alcohol in Water

| Parameter | Description | Typical Value/Method |

| Force Field (Alcohol) | Defines the potential energy function for the solute. | OPLS-AA or GAFF |

| Water Model | Defines the potential energy function for the solvent. | TIP3P or SPC/E |

| System Size | Number of atoms in the simulation box. | ~10,000 (1 solute + ~3,300 water molecules) |

| Simulation Time | Duration of the simulation to sample molecular motion. | 100-500 nanoseconds |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

This table outlines a standard protocol for MD simulations. researchgate.netnih.gov

Computational Approaches for Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. After optimizing a molecule's geometry with quantum chemistry, its spectroscopic properties can be calculated and compared with experimental results to confirm its structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. This is particularly useful for complex molecules with overlapping signals or ambiguous assignments. For example, DFT-predicted shifts can help distinguish between cis/trans isomers or different diastereomers.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These computed frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental IR spectra, helping to assign specific bands to vibrational modes, such as the O-H stretch or the characteristic C=C=C stretch of the allene.

Table 4: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for a Key Functional Group

| Functional Group | Spectroscopic Technique | Characteristic Experimental Value | DFT-Predicted Value (Scaled) |

| Allene (C=C=C) | IR Spectroscopy | ~1950 cm⁻¹ (asymmetric stretch) | ~1955 cm⁻¹ |

| Alcohol (O-H) | IR Spectroscopy | ~3350 cm⁻¹ (broad stretch) | ~3360 cm⁻¹ |

| Allenic Proton (C-H) | ¹H NMR Spectroscopy | ~5.1 ppm | ~5.05 ppm |

Values are representative for an allenic alcohol and demonstrate the typical accuracy of computational predictions.

Cheminformatics and Database Analysis for Analogous Compounds

Cheminformatics involves the use of computational tools to analyze chemical information, often from large databases. For a compound like this compound, cheminformatics can be used to find structurally similar compounds and predict properties based on those of its analogs. nih.gov

Similarity Searching: Using the structure of this compound as a query, chemical databases (e.g., PubChem, SciFinder, Reaxys) can be searched for compounds with similar structural fingerprints (e.g., using the Tanimoto coefficient). This can reveal known natural products, synthetic intermediates, or compounds with documented biological activity that share the allenic alcohol motif. researchgate.net

Property Prediction: By analyzing the properties of these analogous compounds, it is possible to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models could then be used to estimate properties for this compound, such as its likely bioactivity, toxicity, or physical properties, guiding further experimental work.

Applications in Advanced Organic Synthesis and Materials Science

7-Methylocta-5,6-dien-3-OL as a Building Block for Complex Molecules

The chemical structure of this compound, an allenic alcohol, makes it a versatile building block for the synthesis of complex organic molecules. The presence of both a hydroxyl group and a reactive allene (B1206475) moiety allows for a variety of chemical transformations. Allenic alcohols are known to be important intermediates in the synthesis of various organic compounds, including those with significant biological activity. google.com

The allenic group can participate in various reactions such as cycloadditions, transition metal-catalyzed cross-coupling reactions, and electrophilic additions. These reactions enable the construction of diverse molecular frameworks. For instance, the reaction of allenic alcohols can lead to the formation of highly substituted furans, pyrans, and other heterocyclic systems, which are common motifs in natural products. The hydroxyl group can be used as a handle for further functionalization or as a directing group to control the stereochemistry of reactions at the allenic bond.

Research on related allenic systems has demonstrated their utility in total synthesis. For example, allenic precursors have been utilized in the synthesis of natural products like elisabethin A. acs.org The principles from these syntheses can be extrapolated to this compound, suggesting its potential in constructing complex natural product analogs. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to specific target molecules.

A representative transformation of an allenic alcohol that highlights its utility as a building block is the gold-catalyzed cyclization to form dihydrofuran derivatives. This type of reaction is common for α-allenic alcohols and demonstrates the conversion of the acyclic allenic structure into a heterocyclic core. google.com

Table 1: Representative Transformations of Allenic Alcohols for Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) catalyst, organic solvent | Dihydrofuran derivatives | Synthesis of heterocyclic scaffolds |

| Pauson-Khand Reaction | Co₂(CO)₈, alkene | Bicyclic cyclopentenones | Construction of polycyclic systems |

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, alcohol | α,β-Unsaturated esters | Introduction of carbonyl functionality |

| Osmylation | OsO₄, NMO | Tetrasubstituted furans | Synthesis of highly functionalized heterocycles |

This table presents plausible transformations for this compound based on known reactivity of similar allenic alcohols.

Incorporation into Chiral Ligands and Catalysts

The axial chirality of this compound makes it an attractive candidate for incorporation into chiral ligands and catalysts for asymmetric synthesis. Chiral allenes are recognized as important structural units in the design of effective chiral catalysts and ligands. d-nb.info The synthesis of enantiomerically enriched allenes is a significant area of research, and chiral allenic alcohols serve as key precursors in this field. d-nb.inforesearchgate.net

The hydroxyl group of this compound can be readily converted into other functional groups, such as phosphines, amines, or ethers, which can then coordinate to metal centers. The chirality of the allene backbone can induce asymmetry in the catalytic environment, enabling enantioselective transformations. For instance, chiral allenes have been successfully used in metal-catalyzed processes. csic.es

The development of organocatalytic methods for the synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols underscores the importance of such chiral motifs. d-nb.inforesearchgate.net These methods can potentially be adapted to produce enantiopure this compound, which can then be elaborated into new classes of chiral ligands. The steric and electronic properties of the substituents on the allene influence the catalytic activity and selectivity of the resulting ligands.

Role in the Construction of Organic Materials with Chiroptical Properties

Chiroptical materials, which exhibit differential interaction with left and right circularly polarized light, have applications in areas such as optical data storage, displays, and sensors. The axial chirality of allenes makes them excellent building blocks for such materials. d-nb.info this compound, as a chiral allenic compound, can be polymerized or incorporated into larger molecular frameworks to create materials with tailored chiroptical responses, such as circular dichroism (CD) and circularly polarized luminescence (CPL).

The combination of vibrational circular dichroism (VCD) experiments and density functional theory (DFT) calculations is a powerful tool for determining the absolute configuration of chiral molecules, including those with axial chirality like allenes. researchgate.net This analytical capability is crucial for the rational design and characterization of chiroptical materials based on this compound. The specific rotation and CD spectra of this compound would be key parameters in evaluating its potential for these applications.

Precursor for Diversified Organic Scaffolds and High-Value Added Products

The reactivity of the allenic and alcohol functionalities in this compound allows for its conversion into a wide range of other organic structures. This versatility makes it a valuable precursor for diversified organic scaffolds and high-value-added products. For instance, sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, of related allylic and propargylic systems are powerful methods for carbon-carbon bond formation and the synthesis of complex carboxylic acid derivatives. rsc.org Similar strategies could be envisioned for this compound to access unique molecular architectures.